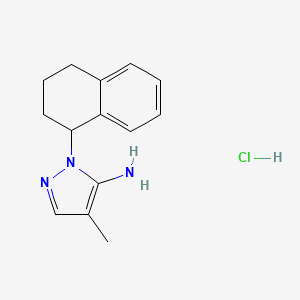

4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride

Description

4-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride (CAS 1206969-02-9) is a pyrazole-derived compound featuring a methyl group at the 4-position of the pyrazole ring and a 1,2,3,4-tetrahydronaphthalen-1-yl substituent at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research .

Properties

IUPAC Name |

4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3.ClH/c1-10-9-16-17(14(10)15)13-8-4-6-11-5-2-3-7-12(11)13;/h2-3,5,7,9,13H,4,6,8,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGACARLFADQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2CCCC3=CC=CC=C23)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The target compound belongs to the class of 5-aminopyrazoles substituted with a tetrahydronaphthalenyl moiety. The synthesis typically involves:

- Formation of the pyrazole ring via cyclization reactions involving hydrazines and β-ketonitriles or related precursors.

- Introduction of the tetrahydronaphthalenyl substituent either before or after pyrazole ring formation.

- Conversion to the hydrochloride salt for stability and isolation.

This approach is consistent with the versatile methods for 5-aminopyrazole synthesis, which often proceed through hydrazone intermediates formed by nucleophilic attack of hydrazines on carbonyl compounds, followed by cyclization involving nitrile groups.

Key Preparation Methods

Cyclization via β-Ketonitrile and Hydrazine Condensation

- The most common and versatile method involves condensation of β-ketonitriles with hydrazines.

- The initial step is nucleophilic attack by hydrazine on the carbonyl carbon of the β-ketonitrile, forming hydrazone intermediates.

- Subsequent intramolecular cyclization occurs via attack on the nitrile carbon, yielding 5-aminopyrazoles.

- This method allows incorporation of various substituents on the pyrazole ring and is adaptable for heteroaryl or tetrahydronaphthalenyl substituents.

Preparation of Tetrahydronaphthalenyl Intermediates

- The tetrahydronaphthalenyl moiety can be introduced via reaction of substituted benzonitriles with 6-hydroxy-1-tetralone, followed by reduction with lithium aluminum hydride (LiAlH4).

- For example, substituted 2-fluorobenzonitriles react with 6-hydroxy-1-tetralone to form intermediates, which are then reduced by LiAlH4 in tetrahydrofuran (THF) at room temperature to yield tetrahydronaphthalenyl amines.

- Microwave irradiation can also be used to promote cyclization steps efficiently under controlled temperature and pressure conditions (e.g., 220 °C, 8 bar, 30 min, 250 W power).

Amide and Amine Formation

- Direct amide formation between tetrahydronaphthalenyl amines and carboxylic acid derivatives has been reported for related compounds.

- The amine intermediate can be prepared by reduction of nitrile precursors or by substitution reactions on halogenated intermediates.

- Formation of hydrochloride salts is typically achieved by treatment with hydrochloric acid in suitable solvents to isolate the final compound in stable crystalline form.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| β-Ketonitrile + Hydrazine | Condensation in ethanol or methanol, reflux | 70-90 | Forms hydrazone intermediate, followed by cyclization to 5-aminopyrazole |

| Substituted 2-fluorobenzonitrile + 6-hydroxy-1-tetralone | Stirring in suitable solvent, then LiAlH4 reduction in THF at room temp | 60-80 | Produces tetrahydronaphthalenyl amine intermediates |

| Microwave-assisted cyclization | 220 °C, 8 bar, 30 min, 250 W power | - | Efficient cyclization of intermediates |

| Amide formation | Reaction with carboxylic acids or derivatives, room temp to reflux | 65-85 | Yields tetrahydronaphthalenyl amides, precursor to final amine compound |

| Hydrochloride salt formation | Treatment with HCl in organic solvent | - | Isolates stable hydrochloride salt of final compound |

Representative Synthetic Route Example

- Synthesis of β-ketonitrile precursor: Starting from appropriate aromatic ketones, β-ketonitriles are synthesized by standard methods (e.g., Knoevenagel condensation).

- Condensation with hydrazine: The β-ketonitrile reacts with hydrazine hydrate under reflux in ethanol to form hydrazone intermediates.

- Cyclization to 5-aminopyrazole: Intramolecular attack on the nitrile carbon leads to pyrazole ring closure.

- Introduction of tetrahydronaphthalenyl substituent: Via reaction of substituted benzonitriles with 6-hydroxy-1-tetralone, followed by LiAlH4 reduction.

- Final coupling and salt formation: The pyrazole amine is coupled with the tetrahydronaphthalenyl intermediate or introduced earlier, followed by conversion to hydrochloride salt.

Research Findings and Optimization Notes

- Microwave irradiation significantly reduces reaction times and improves yields in the cyclization step.

- Use of LiAlH4 in THF is effective for reducing nitrile intermediates to amines without over-reduction or side reactions.

- The condensation method allows for structural diversity by varying hydrazine and β-ketonitrile substituents, facilitating analog synthesis.

- Formation of hydrochloride salts enhances compound stability and purity, important for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| β-Ketonitrile + Hydrazine | β-Ketonitrile, hydrazine hydrate | Reflux in ethanol/methanol | High versatility, good yields | Requires careful control of cyclization |

| Benzonitrile + 6-hydroxy-1-tetralone + LiAlH4 | Substituted benzonitrile, 6-hydroxy-1-tetralone, LiAlH4 | Room temp reduction in THF | Efficient intermediate formation | Sensitive reagents, moisture sensitive |

| Microwave-assisted cyclization | Microwave reactor | 220 °C, 8 bar, 30 min | Rapid, energy efficient | Requires specialized equipment |

| Amide formation | Carboxylic acids, coupling agents | Room temp to reflux | Direct access to amides | May need purification steps |

| Hydrochloride salt formation | HCl in organic solvent | Ambient temperature | Stabilizes final compound | Salt formation step only |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

- Antitumor Activity : Research has indicated that compounds with pyrazole structures can exhibit antitumor properties. For instance, studies have shown that derivatives of pyrazoles can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

- Anti-inflammatory Effects : Pyrazole derivatives have been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

- Neuroprotective Properties : Some studies suggest that pyrazole compounds may protect neuronal cells from damage caused by oxidative stress and neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride typically involves multi-step reactions starting from commercially available precursors. The ability to modify the pyrazole structure allows for the creation of various derivatives with tailored biological activities.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and tested their anticancer activity against different cancer cell lines. One derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7), indicating that modifications to the pyrazole structure can enhance its therapeutic efficacy .

Case Study 2: Anti-inflammatory Action

A recent investigation focused on the anti-inflammatory effects of pyrazole compounds in vivo using animal models of arthritis. The results demonstrated that treatment with a specific pyrazole derivative reduced joint swelling and pain, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Weight (g/mol) | Pyrazole Substituents | Aromatic Group |

|---|---|---|---|---|

| 4-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride | 1206969-02-9 | ~263.7* | 4-methyl, 5-amine | 1,2,3,4-Tetrahydronaphthalen-1-yl |

| 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride | 1208634-84-7 | 249.74 | 5-amine (no 4-methyl) | 1,2,3,4-Tetrahydronaphthalen-1-yl |

| 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride | Not provided | ~285.7† | 4-amine, 5-difluoromethyl | 2-Methylphenyl |

| N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-pyrazol-4-amine | Not provided | ~234.3‡ | 4-amine (no methyl or salt) | 1,2,3,4-Tetrahydronaphthalen-1-yl |

*Estimated based on and ; †Calculated using atomic masses; ‡Derived from molecular formula.

Implications of Structural Differences

Aromatic Group : The tetrahydronaphthalene moiety may confer rigidity and π-π stacking interactions in biological targets, unlike the 2-methylphenyl group in the difluoromethyl analog (), which could alter target selectivity.

Amine Position : The 5-amine group in the target compound vs. the 4-amine in N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-4-amine () may influence hydrogen-bonding interactions in molecular recognition.

Commercial Availability and Research Use

The compound and its analogs are listed in supplier catalogs (e.g., –6, 9), indicating their relevance in high-throughput screening and medicinal chemistry. Pricing and availability vary, with some compounds discontinued or requiring custom synthesis .

Biological Activity

4-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H17N3

- Molecular Weight : 227.30488 g/mol

- CAS Number : Not specified in the sources but can be found in chemical databases .

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Pyrazole derivatives are known to exhibit a range of pharmacological effects including anti-inflammatory, analgesic, and antitumor activities. The specific mechanisms may involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit p38 MAP kinase, which plays a critical role in inflammatory responses .

- Antitumor Activity : Pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antitumor Properties

Research indicates that pyrazole derivatives can exhibit significant antitumor activity. For instance:

- A study on related pyrazole compounds showed IC50 values as low as 1.61 µg/mL against specific cancer cell lines .

- The structure–activity relationship (SAR) analysis revealed that substituents on the pyrazole ring enhance cytotoxicity, suggesting that modifications to the 4-methyl group may further optimize activity.

Anti-inflammatory Effects

Compounds similar to 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Case Study 1: Inhibition of p38 MAP Kinase

A series of pyrazole derivatives were synthesized and screened for their ability to inhibit p38 MAP kinase. One compound demonstrated high selectivity and potency, leading to its advancement into clinical trials . The findings suggest that structural modifications can significantly impact biological activity.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A novel pyrazole derivative was tested against various cancer cell lines including Jurkat and HT-29 cells. The compound exhibited promising cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin . This highlights the potential of pyrazole derivatives in cancer treatment.

Data Table: Summary of Biological Activities

| Activity Type | Compound Tested | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antitumor | Pyrazole derivative | 1.61 | Induction of apoptosis |

| Anti-inflammatory | Related pyrazole compounds | Not specified | Inhibition of cytokines |

| Kinase Inhibition | Pyrazole derivative | Not specified | Inhibition of p38 MAP kinase |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. For example, cyclization using reagents like phosphorous oxychloride at controlled temperatures (~120°C) can yield the pyrazole core . Precursor selection (e.g., tetrahydronaphthalene derivatives) and catalyst choice (e.g., acid or base catalysts) are critical. Reaction monitoring via TLC or HPLC ensures intermediate purity. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios to suppress side reactions like over-alkylation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions on the pyrazole and tetrahydronaphthalene rings. For example, aromatic protons in the 6.5–8.0 ppm range confirm the tetrahydronaphthalene moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and detects isotopic patterns for chlorine in the hydrochloride salt .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound, and what challenges arise during refinement?

- Methodological Answer : SC-XRD confirms bond angles, torsion angles, and hydrogen bonding. For pyrazole derivatives, data collection at low temperatures (e.g., 150 K) minimizes thermal motion artifacts . Refinement using SHELXL (e.g., SHELX-2018) requires careful handling of disorder in the tetrahydronaphthalene ring. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters (ADPs) refine heavy atoms. R-factors below 0.05 indicate high precision . Challenges include twinning in crystals grown from polar solvents, which may require data merging or exclusion of problematic reflections .

Q. How should researchers address contradictions between spectroscopic data and computational modeling (e.g., DFT) for this compound?

- Methodological Answer : Discrepancies often arise in predicted vs. observed NMR chemical shifts. For example:

- DFT Adjustments : Use solvent correction models (e.g., PCM for DMSO) and hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to improve shift accuracy .

- Experimental Validation : Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals. If crystallographic data conflicts with DFT-optimized geometries (e.g., dihedral angles), prioritize experimental data and re-evaluate basis sets or conformational sampling in simulations .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in target identification?

- Methodological Answer :

- In Silico Screening : Molecular docking (AutoDock Vina) against receptors like GPCRs or kinases predicts binding affinity. Focus on the pyrazole amine group’s interaction with catalytic sites .

- In Vitro Assays : Use fluorescence-based assays (e.g., FP-TDP-43 for neurodegenerative targets) or enzyme inhibition studies (IC50 determination) .

- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis quantifies degradation rates .

Q. How can synthetic routes be optimized to improve yield and scalability without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing byproducts .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize residual metal contamination .

- Crystallization Control : Use anti-solvent addition (e.g., ether in ethanol) to isolate the hydrochloride salt with uniform particle size .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.